Benzenesulfonic acid, 3-bromo-2,4-dimethyl-
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Overview
Description
Benzenesulfonic acid, 3-bromo-2,4-dimethyl-, is a substituted benzenesulfonic acid with a bromine atom and two methyl groups attached to the benzene ring. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The compound can be synthesized through electrophilic aromatic substitution reactions. The starting material is typically benzene or a benzene derivative, which undergoes bromination and subsequent sulfonation.
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes that allow for efficient and scalable synthesis. These methods involve the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Benzenesulfonic acid, 3-bromo-2,4-dimethyl-, can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Benzenesulfonic acid derivatives, such as benzenesulfonic acid, 3-bromo-2,4-dimethyl-, 1,2,4-trisulfonic acid.
Reduction: Amines, such as 3-bromo-2,4-dimethyl-aniline.
Substitution: Products like 3-hydroxy-2,4-dimethylbenzenesulfonic acid.
Scientific Research Applications
Benzenesulfonic acid, 3-bromo-2,4-dimethyl-, is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which benzenesulfonic acid, 3-bromo-2,4-dimethyl-, exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and influencing biological processes.
Comparison with Similar Compounds
Benzenesulfonic acid, 2,4-dimethyl-
Benzenesulfonic acid, 3-bromo-
Benzenesulfonic acid, 2,4,6-trimethyl-
Uniqueness: Benzenesulfonic acid, 3-bromo-2,4-dimethyl-, is unique due to its specific combination of substituents on the benzene ring, which influences its reactivity and applications compared to other similar compounds.
Properties
CAS No. |
5471-25-0 |
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Molecular Formula |
C8H9BrO3S |
Molecular Weight |
265.13 g/mol |
IUPAC Name |
3-bromo-2,4-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/C8H9BrO3S/c1-5-3-4-7(13(10,11)12)6(2)8(5)9/h3-4H,1-2H3,(H,10,11,12) |
InChI Key |
RPSGCFRLOUNJIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)O)C)Br |
Origin of Product |
United States |
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